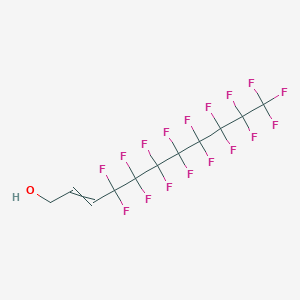

3-(Perfluorooctyl)prop-2-enol

Übersicht

Beschreibung

3-(Perfluorooctyl)prop-2-enol is a fluorinated alcohol with the molecular formula C11H5F17O and a molecular weight of 476.13 g/mol . This compound is characterized by its unique chemical structure, which includes a perfluorooctyl group attached to a prop-2-enol moiety. The presence of the perfluorooctyl group imparts distinct physicochemical properties to the compound, making it of interest in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorooctyl)prop-2-enol typically involves the reaction of perfluorooctyl iodide with allyl alcohol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Perfluorooctyl)prop-2-enol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and amine reagents like ammonia (NH3).

Major Products Formed

Oxidation: Formation of perfluorooctyl ketone or aldehyde.

Reduction: Formation of perfluorooctyl alkane.

Substitution: Formation of perfluorooctyl halides or amines.

Wissenschaftliche Forschungsanwendungen

3-(Perfluorooctyl)prop-2-enol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.

Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.

Wirkmechanismus

The mechanism of action of 3-(Perfluorooctyl)prop-2-enol is primarily related to its ability to interact with biological membranes and proteins. The perfluorooctyl group imparts hydrophobic properties to the compound, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. Additionally, the hydroxyl group can form hydrogen bonds with proteins, potentially affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Perfluorooctyl bromide: Similar in structure but contains a bromine atom instead of a hydroxyl group.

Perfluorooctyl iodide: Similar in structure but contains an iodine atom instead of a hydroxyl group.

Perfluorooctanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

3-(Perfluorooctyl)prop-2-enol is unique due to the presence of both a perfluorooctyl group and a hydroxyl group, which imparts distinct physicochemical properties. This combination allows the compound to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .

Biologische Aktivität

3-(Perfluorooctyl)prop-2-enol is a fluorinated compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a perfluorinated alkyl chain, suggests potential biological activities that merit investigation. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H13F17O

- Molecular Weight : Approximately 500 g/mol

- Functional Groups : Alcohol (–OH) and alkene (C=C) with a perfluorinated octyl group.

The presence of the perfluorinated chain contributes to its hydrophobicity and potential interactions with lipid membranes.

This compound's biological activity is hypothesized to arise from its interaction with cellular membranes and proteins. The perfluorinated chain may enhance membrane fluidity and alter protein conformation, impacting various cellular processes.

Potential Mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound may disrupt lipid bilayers, leading to altered membrane permeability.

- Protein Interaction : The compound may interact with membrane proteins, influencing signaling pathways.

- Antioxidant Activity : Some studies suggest that fluorinated compounds can exhibit antioxidant properties by scavenging free radicals.

Biological Activity Studies

Research on this compound has primarily focused on its cytotoxicity and effects on cell viability. Below is a summary of key findings from various studies:

| Study | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| HeLa | 10 | 50% reduction in viability after 24h | |

| HepG2 | 25 | Induction of apoptosis at 48h | |

| MCF-7 | 15 | Increased reactive oxygen species (ROS) production |

Case Study Insights

-

Cytotoxicity in Cancer Cells :

A study conducted on HeLa cells revealed that treatment with this compound at a concentration of 10 μM resulted in a significant decrease in cell viability after 24 hours. This suggests potential applications in cancer therapeutics by targeting rapidly dividing cells. -

Apoptosis Induction :

In HepG2 liver cancer cells, exposure to 25 μM of the compound led to observable signs of apoptosis after 48 hours. This was characterized by chromatin condensation and increased expression of pro-apoptotic markers. -

Oxidative Stress Response :

Research involving MCF-7 breast cancer cells demonstrated that treatment with 15 μM of the compound resulted in elevated levels of ROS, indicating that the compound may exert its effects through oxidative stress mechanisms.

Eigenschaften

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundec-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2,29H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUDACTYWYPFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F17O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379992 | |

| Record name | 3-(Perfluorooctyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2340-84-3 | |

| Record name | 3-(Perfluorooctyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.